2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Description
2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN2O4 and its molecular weight is 392.386. The purity is usually 95%.
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Biological Activity
The compound 2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a member of the dibenzo[b,f][1,4]oxazepine class, which has garnered interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a fluorophenoxy group and a dibenzo[b,f][1,4]oxazepin moiety, contributing to its unique biological properties. The presence of the fluorine atom may enhance lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. This has been observed in various cancer cell lines where the compound demonstrates cytotoxic effects at micromolar concentrations.
- Case Study : A study on a related compound showed that it inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptosis via upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential utility in treating inflammatory diseases.
- Research Findings : In a controlled study, treatment with similar dibenzo[b,f][1,4]oxazepine derivatives resulted in a significant decrease in TNF-alpha and IL-6 levels in macrophage cultures stimulated with LPS .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : The fluorinated structure may improve oral bioavailability.
- Metabolism : The compound is likely metabolized via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.
Data Tables
Property | Value |
---|---|
Molecular Weight | 410.45 g/mol |
Solubility | Soluble in DMSO |
LogP (octanol-water partition) | 3.5 |
pKa | 7.8 |
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4/c1-13-6-8-20-17(10-13)25-22(27)15-11-14(7-9-18(15)29-20)24-21(26)12-28-19-5-3-2-4-16(19)23/h2-11H,12H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNVODRQWJTKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4F)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.